2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956927
InChI: InChI=1S/C15H21BO3/c1-11(12-9-7-8-10-13(12)17-6)16-18-14(2,3)15(4,5)19-16/h7-10H,1H2,2-6H3
SMILES:
Molecular Formula: C15H21BO3
Molecular Weight: 260.14 g/mol

2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17956927

Molecular Formula: C15H21BO3

Molecular Weight: 260.14 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H21BO3
Molecular Weight 260.14 g/mol
IUPAC Name 2-[1-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H21BO3/c1-11(12-9-7-8-10-13(12)17-6)16-18-14(2,3)15(4,5)19-16/h7-10H,1H2,2-6H3
Standard InChI Key JMRRAWCPNVMFPI-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2OC

Introduction

2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound belonging to the category of dioxaborolanes. These compounds are known for their unique structural and chemical properties, which make them valuable in organic synthesis and materials science. This specific compound features a dioxaborolane ring structure with a methoxyphenyl group attached, enhancing its potential applications in various chemical reactions.

Synthesis Methods

The synthesis of 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves reactions between boronic acids and vinyl compounds. These reactions often require controlled temperatures and inert atmospheres to prevent side reactions. Catalysts such as palladium may be used to facilitate coupling reactions involved in synthesizing the vinyl group.

Applications in Organic Synthesis

Dioxaborolanes, including 2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are widely used in organic synthesis due to their participation in various chemical reactions, such as Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
2-(1-(2-Methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNot specifiedApproximately 261.14 g/molNot specified
(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC15H21BO3260.14 g/mol149777-83-3
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC12H19BO3Not specified190788-60-4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator